molecular formula C17H13N3O3 B2482155 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 1797183-67-5

2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one

Cat. No.: B2482155
CAS No.: 1797183-67-5
M. Wt: 307.309
InChI Key: BKSPUTRQNREDQX-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a hybrid heterocyclic compound featuring two distinct pharmacophores: a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core linked via a carbonyl group to a 4H-chromen-4-one (flavone derivative). The pyrido[4,3-d]pyrimidine scaffold is a bicyclic system with nitrogen atoms at positions 1 and 3, while the chromen-4-one moiety contributes aromatic and planar characteristics.

The compound’s synthesis likely involves coupling a preformed tetrahydropyrido[4,3-d]pyrimidine intermediate with a chromen-4-one derivative, analogous to methods described for related structures (e.g., acylations or nucleophilic substitutions) . Its design aligns with trends in medicinal chemistry that exploit fused pyrimidinone cores for enhanced binding selectivity and metabolic stability .

Properties

IUPAC Name

2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-14-7-16(23-15-4-2-1-3-12(14)15)17(22)20-6-5-13-11(9-20)8-18-10-19-13/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPUTRQNREDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with an appropriate chromenone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its derivatives are being explored for their potential as new antimicrobial agents.

Enzyme Inhibition

  • Targeting Kinases : The compound has been identified as an inhibitor of specific kinases involved in critical signaling pathways, such as the MAPK/ERK pathway. This inhibition can lead to reduced tumor growth and proliferation in cancer models.

Neuroprotective Effects

  • Cognitive Enhancement : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several strains of bacteria and fungi. Results showed that it inhibited the growth of resistant strains of Staphylococcus aureus and Candida albicans at low concentrations . This positions it as a promising candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact pathways and molecular targets would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

  • Core Flexibility: The pyrido[4,3-d]pyrimidine scaffold is versatile, accommodating substitutions at positions 6 or 7 to modulate target selectivity. For example, 6-substituted derivatives (e.g., GPR119 modulators) exhibit nanomolar potency for metabolic disease targets, while 7-substituted analogues show divergent activities .
  • Linkage Impact: The carbonyl bridge in the target compound contrasts with direct fusion (e.g., thieno-pyrido[4,3-d]pyrimidines in ) or alkyl chains.

GPR119 Agonists vs. BET Inhibitors

  • GPR119 Modulators: Compounds like 6-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones (EC50: 40 nM–14 µM) are potent agonists for diabetes and obesity, with activity dependent on substitution position.
  • BET Inhibitors: CRCM5484 and analogues prioritize thieno-pyrido[4,3-d]pyrimidine cores with N-acetylated pyrido moieties for BRD3 BDII selectivity (HTRF Kd <100 nM). The absence of a chromenone group in these compounds highlights the trade-off between BET affinity and off-target GPCR activity .

Chromenone-Containing Analogues

  • 4'-Hydroxy-5,6,7,8-tetramethoxyflavone () demonstrates how methoxy and hydroxyl groups on the chromenone scaffold enhance antioxidant activity. The target compound’s unsubstituted chromenone may prioritize interactions with hydrophobic receptor regions .

Biological Activity

The compound 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrimidine and chromenone moieties. Its structure can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Research indicates that compounds containing the tetrahydropyrido-pyrimidine structure exhibit significant inhibitory effects on key signaling pathways involved in cancer cell proliferation. Notably, they act as inhibitors of:

  • mTOR (mechanistic Target of Rapamycin) : This pathway is crucial for cell growth and metabolism. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • PI3K (Phosphoinositide 3-kinase) : Another critical pathway for cancer progression, which when inhibited can lead to similar anti-cancer effects.

In Vitro Studies

A series of in vitro assays have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. Key findings include:

  • Antiproliferative Potency : Compounds derived from this scaffold showed IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 9 nM to 40 nM against several cancer types including breast and prostate cancers .
CompoundCell LineIC50 (nM)
Compound 1MDA-MB-435 (breast)9.0
Compound 2PC-3 (prostate)<40
Compound 3U-87 (glioblastoma)<40

Mechanism Insights

The mechanism of action appears to involve:

  • Microtubule Depolymerization : Several compounds caused significant microtubule depolymerization at concentrations as low as 10 µM , leading to disruption in mitotic processes essential for cancer cell division .

Case Studies

  • Clinical Trials : Some derivatives have progressed into early-phase clinical trials targeting solid tumors. For instance, a compound based on this structure was evaluated for efficacy against prostate and glioblastoma tumors in xenograft models .
  • Comparative Studies : A recent study compared the efficacy of various tetrahydropyrido-pyrimidine derivatives. It was found that modifications at specific positions significantly enhanced their antiproliferative activity compared to earlier lead compounds .

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